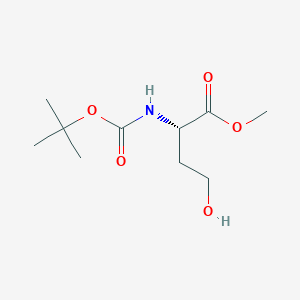

N-BOC-L-HOMOSERINE METHYL ESTER

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNVPOPPBRMFNG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441781 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120042-11-7 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N-BOC-L-Homoserine Methyl Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Chiral Building Block

In the landscape of synthetic organic chemistry and pharmaceutical development, the strategic use of protected amino acids is fundamental to the construction of complex molecular architectures. N-BOC-L-homoserine methyl ester, a derivative of the non-proteinogenic amino acid L-homoserine, represents a cornerstone building block for introducing a protected four-carbon amino acid moiety with a terminal hydroxyl group. Its unique trifunctional nature—a BOC-protected amine, a methyl ester, and a primary alcohol—provides a rich platform for selective chemical transformations. This guide offers an in-depth exploration of the chemical properties, synthesis, reactivity, and advanced applications of this compound, providing researchers with the technical insights required for its effective utilization in their synthetic campaigns.

Core Chemical and Physical Properties

This compound is primarily available as a colorless to off-white solid or viscous liquid, a physical state ambiguity that underscores the importance of sourcing from reputable suppliers with clear specifications.[1][2] Its stability is best maintained under refrigerated and dry conditions.[3][4]

Structural and General Data

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | [5] |

| Synonyms | (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric Acid Methyl Ester, Boc-L-Hse-OMe | [3][6] |

| CAS Number | 120042-11-7 | [2][3][5] |

| Molecular Formula | C₁₀H₁₉NO₅ | [3][6] |

| Molecular Weight | 233.26 g/mol | [3][6] |

| Appearance | Off-white to white powder or liquid | [1][2] |

| Solubility | Soluble in methanol, chloroform | [1] |

| Storage Conditions | Store at -20°C, sealed in dry | [3] |

Spectroscopic Profile: The Signature of Purity and Structure

The characterization of this compound relies on a combination of spectroscopic techniques. While a publicly available, fully interpreted spectrum for this specific compound is not readily consolidated, its structure allows for a highly predictable spectroscopic profile based on its functional groups and comparison with closely related analogs like N-Boc-L-serine methyl ester.[7]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative tool for routine structural confirmation. Key expected signals include:

-

A large singlet around δ 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (BOC) group.

-

A singlet for the methyl ester protons appearing around δ 3.75 ppm .

-

A multiplet for the alpha-proton (CH -NHBoc) around δ 4.3-4.4 ppm .

-

Multiplets for the two diastereotopic beta-protons (-CH₂ -CH₂OH) in the range of δ 1.9-2.2 ppm .

-

A triplet for the two gamma-protons (-CH₂-OH ) around δ 3.6-3.7 ppm .

-

A broad singlet for the N-H proton of the carbamate, typically around δ 5.4 ppm , which is exchangeable with D₂O.

-

A broad singlet for the hydroxyl proton, which can vary in chemical shift depending on concentration and solvent.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework:

-

Ester Carbonyl (C=O): δ ~172-174 ppm

-

BOC Carbonyl (C=O): δ ~156 ppm

-

BOC Quaternary Carbon (C(CH₃)₃): δ ~80 ppm

-

Alpha-Carbon (CH-NHBoc): δ ~55-57 ppm

-

Gamma-Carbon (-CH₂OH): δ ~59-61 ppm

-

Methyl Ester Carbon (-OCH₃): δ ~52 ppm

-

Beta-Carbon (-CH₂-): δ ~33-35 ppm

-

BOC Methyl Carbons (C(CH₃)₃): δ ~28 ppm

-

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will prominently display absorptions characteristic of the ester, carbamate, and alcohol functional groups.[8][9]

-

O-H Stretch: A broad band in the region of 3500-3300 cm⁻¹ .

-

N-H Stretch (Carbamate): A moderate band around 3400-3300 cm⁻¹ .

-

C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹ .

-

Ester Carbonyl (C=O) Stretch: A strong, sharp band around 1745 cm⁻¹ .

-

Carbamate Carbonyl (C=O) Stretch: A strong, sharp band around 1715 cm⁻¹ .

-

C-O Stretch (Ester & Alcohol): Bands in the region of 1250-1150 cm⁻¹ .

1.2.3. Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 233 may be weak or absent. Key fragmentation patterns would include:

-

Loss of tert-butyl group: [M - 57]⁺ at m/z = 176.

-

Loss of isobutylene: [M - 56]⁺ at m/z = 177.

-

Loss of the methoxy group (-OCH₃): [M - 31]⁺ at m/z = 202.

-

Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺ at m/z = 174.

Synthesis and Purification

The most common and reliable synthesis of this compound involves a two-step sequence starting from the commercially available amino acid L-homoserine. The causality behind this sequence is to first protect the more nucleophilic amine to prevent side reactions during the subsequent esterification.

Logic of the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Validated Approach

The following protocol is adapted from a well-established and reliable method for the synthesis of the analogous N-Boc-L-serine methyl ester, which shares the same functional groups and reactivity, providing a self-validating system for synthesis.[2]

Step 1: Synthesis of N-BOC-L-Homoserine

-

Dissolve L-homoserine (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of water and 1,4-dioxane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in 1,4-dioxane.

-

Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by TLC (ninhydrin stain will show the disappearance of the starting material).

-

Wash the reaction mixture with a non-polar solvent like petroleum ether to remove excess Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or KHSO₄). This protonates the carboxylate, causing the product to precipitate or become extractable.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-BOC-L-homoserine, often as a white solid or thick oil.[10]

Step 2: Synthesis of this compound

-

Dissolve the crude N-BOC-L-homoserine (1.0 eq) from the previous step in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 1.0 eq) to the solution to act as a base, deprotonating the carboxylic acid to form the more nucleophilic carboxylate.

-

Add iodomethane (CH₃I, 1.0 eq) to the mixture. Iodomethane is a highly effective methylating agent for this Sₙ2 reaction.

-

Stir the reaction mixture at room temperature overnight. Monitor for completion by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with a solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford pure this compound.[2]

Chemical Reactivity and Strategic Manipulations

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. Strategic manipulation allows for selective transformations, making it a versatile intermediate.

Reactivity Map

Caption: Reactivity of functional groups on this compound.

-

N-BOC Group: This protecting group is stable to a wide range of conditions, including basic hydrolysis and many oxidative/reductive methods. It is efficiently removed under strong acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to liberate the free amine.

-

Hydroxyl Group: The primary alcohol is a versatile nucleophile. It can be:

-

Oxidized to the corresponding aldehyde (e.g., using Dess-Martin periodinane or Swern oxidation) or carboxylic acid.

-

Etherified (e.g., Williamson ether synthesis) to introduce various side chains.

-

Esterified with other carboxylic acids.

-

Converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution.

-

-

Methyl Ester: The ester is susceptible to nucleophilic attack. It can be:

-

Hydrolyzed under basic conditions (saponification) to yield the free carboxylic acid. This allows for subsequent amide bond formation.

-

Reduced to the primary alcohol, although this requires strong reducing agents (e.g., LiAlH₄) that would also affect the BOC group.

-

-

Intramolecular Cyclization: Under certain conditions, the molecule can undergo intramolecular cyclization. Treatment with base can induce the hydroxyl group to attack the ester carbonyl, leading to the formation of N-BOC-L-homoserine lactone, a valuable intermediate in its own right.

Applications in Advanced Synthesis

The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of complex, biologically active molecules.

Peptide Synthesis

After selective deprotection of either the ester or the amine, the molecule can be incorporated into peptide chains using standard coupling reagents (e.g., HATU, HOBt/EDC). The hydroxyl side chain can be left unprotected or protected with an orthogonal protecting group (e.g., TBDMS, Benzyl) depending on the synthetic strategy. Its inclusion can introduce conformational constraints or serve as a handle for post-synthetic modifications.

Natural Product Synthesis: The Case of (+)-Lactacystin

A prominent example of its utility is in the formal synthesis of the potent proteasome inhibitor (+)-lactacystin . While the direct use of the methyl ester is part of a broader strategy, its core structure is central. Key intermediates for lactacystin synthesis are often derived from protected serine or homoserine derivatives.[11][12][13][14] The synthesis of lactacystin and its analogs often involves the construction of a substituted pyrrolidinone core, for which a four-carbon amino acid backbone with versatile functional handles, as provided by this compound, is an ideal starting point. The synthetic route leverages the stereocenter and the functional groups to build the complex cyclic structure of the final product.[11]

Analytical Quality Control

Ensuring the purity and stereochemical integrity of this compound is critical for its successful application. High-Performance Liquid Chromatography (HPLC) is the primary method for this assessment.

Chiral HPLC Protocol for Enantiomeric Purity

The control of chiral purity for amino acid derivatives is essential to avoid diastereomeric impurities in the final peptide or drug substance.[15]

-

Principle: Enantiomers are separated on a chiral stationary phase (CSP). For N-BOC protected amino acids, macrocyclic glycopeptide-based columns (e.g., Teicoplanin-based) are highly effective.[16]

-

Column: CHIROBIOTIC T (Teicoplanin CSP) or similar.

-

Mobile Phase Mode: Reversed-phase is the most viable choice for t-BOC amino acids.[16]

-

Exemplary Mobile Phase: A gradient of acetonitrile in an aqueous buffer, such as ammonium trifluoroacetate (AFTA) or ammonium acetate. The volatile nature of these buffers makes the method compatible with mass spectrometry (LC-MS).[16]

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the carbamate and ester groups absorb.

-

Justification: This method provides excellent resolution for a wide range of N-protected amino acids, allowing for the accurate quantification of the desired L-enantiomer and detection of any contaminating D-enantiomer.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[17] Use in a well-ventilated area or a chemical fume hood.

-

Hazards: While data for the specific L-enantiomer is not aggregated, the racemic N-BOC-DL-homoserine methyl ester is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4] It is prudent to handle the L-form with the same precautions.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a freezer at -20°C to ensure long-term stability.[3]

Conclusion

This compound is more than a simple protected amino acid; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity, coupled with its inherent chirality, provides a reliable and versatile platform for the synthesis of novel peptides, complex natural products, and innovative pharmaceutical agents. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, empowers researchers to harness its full potential, enabling the efficient and elegant construction of target molecules that can advance scientific discovery and drug development.

References

-

ChemBK. This compound - Introduction. Available at: [Link]

-

LookChem. Cas 120042-11-7,this compound. Available at: [Link]

-

Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives.... Available at: [Link]

-

PubChem. N-Boc-L-serine methyl ester. Available at: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - N-Boc-L-serine methyl ester (2766-43-0). Available at: [Link]

-

CRO SPLENDID LAB. This compound. Available at: [Link]

-

ResearchGate. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids.... Available at: [Link]

-

ResearchGate. Formal synthesis of (+)-lactacystin from l-serine. Available at: [Link]

-

National Center for Biotechnology Information. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]

-

RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]

-

PubChem. (2S)-4-(((tert-butoxy)carbonyl)amino)-2-hydroxybutanoic acid. Available at: [Link]

-

Chemical & Pharmaceutical Bulletin. Total Synthesis and Biological Activity of Lactacystin, Omuralide and Analogs. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). Available at: [Link]

-

ResearchGate. A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. Available at: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

-

University of East Anglia. Formal synthesis of (+)-lactacystin from l-serine. Available at: [Link]

- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

National Center for Biotechnology Information. Biosynthesis of lactacystin as a proteasome inhibitor. Available at: [Link]

-

Digital Commons at Buffalo State. Synthesis of Library of N-t-boc Amino ester. Available at: [Link]

-

International Journal of Environmental Science and Development. FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel.... Available at: [Link]

-

FooDB. Showing Compound 4-Hydroxybutyric acid (FDB022196). Available at: [Link]

-

Asian Journal of Applied Chemistry Research. Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 120042-11-7 [chemicalbook.com]

- 3. Cas 120042-11-7,this compound | lookchem [lookchem.com]

- 4. N-BOC-DL-homoserine Methyl Ester | 120042-12-8 [sigmaaldrich.com]

- 5. This compound 97% | CAS: 120042-11-7 | AChemBlock [achemblock.com]

- 6. splendidlab.in [splendidlab.in]

- 7. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijesd.org [ijesd.org]

- 9. journalajacr.com [journalajacr.com]

- 10. N-Boc-L-Homoserine | 41088-86-2 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 13. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 14. Biosynthesis of lactacystin as a proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.at [fishersci.at]

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric Acid Methyl Ester

This guide provides an in-depth technical overview of (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid methyl ester, a pivotal chiral building block in modern pharmaceutical development. Tailored for researchers, medicinal chemists, and professionals in drug discovery, this document elucidates the compound's structural attributes, synthesis, and critical applications, with a focus on enabling the rational design and efficient production of complex, stereochemically defined therapeutic agents.

Introduction: The Significance of Chirality in Drug Design

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is of paramount importance. A significant portion of new chemical entities are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern drug development, ensuring enhanced therapeutic efficacy and minimizing off-target effects.[1]

(S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric acid methyl ester, also known as N-Boc-L-homoserine methyl ester, is a versatile chiral building block that provides a stereochemically defined scaffold for the synthesis of a wide array of complex molecules. Its bifunctional nature, possessing a protected amine, a hydroxyl group, and a methyl ester, allows for sequential and regioselective modifications, making it an invaluable tool in the synthetic chemist's arsenal.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid methyl ester are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoate | [2] |

| Synonyms | This compound, (S)-Methyl 2-(Boc-amino)-4-hydroxybutanoate | [2][3] |

| CAS Number | 120042-11-7 | [2] |

| Molecular Formula | C₁₀H₁₉NO₅ | [2][4] |

| Molecular Weight | 233.26 g/mol | [2][4] |

| Appearance | Solid | [3] |

| SMILES | COC(=O)NC(=O)OC(C)(C)C | [2] |

Synthesis of (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric Acid Methyl Ester

The reliable and scalable synthesis of this chiral building block is crucial for its application in drug development. A common and efficient method involves the esterification of the commercially available (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid.

Synthetic Workflow

The synthesis proceeds via a straightforward esterification reaction. The carboxylic acid starting material is treated with a methylating agent, such as methyl iodide, in the presence of a suitable base to facilitate the reaction.

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

Materials:

-

(S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid in DMF, add potassium carbonate and methyl iodide.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography if necessary.

Causality of Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a mild and effective base for deprotonating the carboxylic acid, forming the carboxylate anion which is a more potent nucleophile for the subsequent reaction with methyl iodide.

-

Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction between the carboxylate and methyl iodide.

-

Workup: The aqueous workup is essential to remove the inorganic salts (potassium iodide and excess potassium carbonate) and DMF from the desired product. Dichloromethane is a suitable extraction solvent due to its immiscibility with water and its ability to dissolve the product.

Spectroscopic Analysis and Characterization

The structural integrity and purity of (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid methyl ester are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

-

~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

~1.80-2.00 ppm (m, 2H): The two diastereotopic protons of the methylene group adjacent to the hydroxyl group (-CH₂-CH₂-OH).

-

~3.65-3.75 ppm (t, J=6.0 Hz, 2H): The two protons of the methylene group bearing the hydroxyl group (-CH₂-OH).

-

~3.75 ppm (s, 3H): The three protons of the methyl ester group (-COOCH₃).

-

~4.20-4.30 ppm (m, 1H): The proton at the chiral center (-CH(NHBoc)-).

-

~5.10 ppm (br d, 1H): The proton of the carbamate N-H.

-

~2.50-3.00 ppm (br s, 1H): The proton of the hydroxyl group (-OH). The chemical shift of this proton can be variable and it may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

~28.3 ppm: The three methyl carbons of the tert-butyl group.

-

~35.5 ppm: The methylene carbon adjacent to the chiral center (-CH₂-CH(NHBoc)-).

-

~52.5 ppm: The methoxy carbon of the methyl ester.

-

~54.0 ppm: The chiral alpha-carbon (-CH(NHBoc)-).

-

~59.0 ppm: The methylene carbon bearing the hydroxyl group (-CH₂-OH).

-

~80.0 ppm: The quaternary carbon of the tert-butyl group.

-

~156.0 ppm: The carbonyl carbon of the Boc protecting group.

-

~173.0 ppm: The carbonyl carbon of the methyl ester.

Infrared (IR) Spectroscopy (Predicted)

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~3350 cm⁻¹: N-H stretching of the carbamate.

-

~2980-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1740 cm⁻¹: C=O stretching of the methyl ester.

-

~1700 cm⁻¹: C=O stretching of the carbamate.

-

~1160 cm⁻¹: C-O stretching.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) or, more likely, a protonated molecular ion peak ([M+H]⁺) in electrospray ionization (ESI) mode. Fragmentation patterns would likely involve the loss of the tert-butyl group, the Boc group, and other characteristic fragments. A GC-MS spectrum of the title compound is available in the SpectraBase database, which can be used for confirmation.[5]

Applications in Drug Development

The utility of (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid methyl ester as a chiral building block is exemplified in the synthesis of several important pharmaceutical agents. Its predefined stereochemistry and versatile functional groups allow for its incorporation into complex molecular architectures.

Role in Peptide Synthesis

As an N-Boc protected amino acid derivative, this molecule is a valuable component in solid-phase peptide synthesis (SPPS).[6] The Boc protecting group is stable under the conditions of peptide bond formation but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), to allow for the sequential addition of further amino acids.[7] The hydroxyl group on the side chain can be further functionalized or left as is, depending on the target peptide.

Caption: Role of this compound in SPPS.

Precursor in the Synthesis of Carfilzomib

While not a direct precursor in all reported syntheses, structurally related chiral building blocks are fundamental to the synthesis of the proteasome inhibitor Carfilzomib , which is used in the treatment of multiple myeloma.[8][9] The synthesis of Carfilzomib involves the coupling of several chiral amino acid and peptide fragments. The core structure of (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid methyl ester provides a template for the stereospecific introduction of key functionalities found in the final drug molecule. For instance, the amino and hydroxyl groups can be elaborated to form the peptidic backbone and other critical pharmacophoric elements.

Potential Application in the Synthesis of Aprepitant

The antiemetic drug Aprepitant features a complex morpholine core with multiple stereocenters.[10][11] The synthesis of Aprepitant relies heavily on the use of chiral building blocks to control the stereochemistry of the final product.[12][13] While various synthetic routes have been developed, the fundamental strategy often involves the coupling of chiral fragments. A building block like (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid methyl ester could potentially serve as a starting material for the construction of a portion of the Aprepitant scaffold, with the hydroxyl and amino functionalities providing handles for the formation of the morpholine ring system.

Conclusion

(S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric acid methyl ester is a highly valuable and versatile chiral building block in organic synthesis, particularly within the realm of pharmaceutical development. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the construction of complex and stereochemically rich molecules. A comprehensive understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and process development scientists seeking to leverage this important synthetic intermediate for the efficient and stereocontrolled synthesis of novel therapeutic agents. The continued application of such chiral building blocks will undoubtedly fuel further innovation in drug discovery and development.

References

- Hale, J. J., et al. (2001). Chapter 10 Synthesis of aprepitant. In Process Chemistry in the Pharmaceutical Industry (Vol. 2, pp. 225-247). ScienceDirect.

- Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. (2025). U.S. Environmental Protection Agency.

- Payack, J. F., et al. (2002). Chapter 10 Synthesis of aprepitant.

- SYNTHESIS OF (S)-2-AMINO-4-METHYL-1-((R)-2-METHYLOXIRANE-2-YL)-PENTAN-1-ONE AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF. (2017).

- Cowden, C. J., & Payack, J. F. (2009). US8133994B2 - Preparation of aprepitant.

- Carfilzomib Synthetic Routes. (n.d.). MedKoo Biosciences.

- Blaser, H. U. (2002). Synthesis of chiral building blocks for use in drug discovery. PubMed.

- (S)-2-[(tert-Butoxycarbonyl)amino]-4-hydroxybutanoic acid benzyl ester. (n.d.). Indagoo.

- Preparation method of carfilzomib impurities. (n.d.).

- An Efficient Preparation of Novel Epoxyketone Intermediates for the Synthesis of Carfilzomib and Its Derivatives. (2014).

- Processes for the preparation of carfilzomib or pharmaceutically acceptable salts thereof. (n.d.).

- Unparalleled Solid Phase Peptide Peptide Synthesis. (n.d.). CEM.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). (n.d.).

- This compound 97% | CAS: 120042-11-7. (n.d.). AChemBlock.

- 2-TERT-BUTOXYCARBONYLAMINO-4-HYDROXY-BUTYRIC ACID METHYL ESTER. (n.d.). ChemBK.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000011). (n.d.).

- (2S)-2-(tert-butoxycarbonylamino)-4-hydroxy-butyric acid methyl ester. (n.d.). SpectraBase.

- (2S)-4-(((tert-butoxy)carbonyl)amino)-2-hydroxybutanoic acid. (n.d.). PubChem.

- 4-Amino-2-hydroxybutyric acid, (S)-(-)-. (n.d.). PubChem.

- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Solid phase peptide synthesis process for the production of goserelin. (n.d.).

- (S)-2-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid methyl ester. (n.d.). PubChem.

- 4-Hydroxybutanoic acid, 2TBDMS deriv

- (2S)-2-(tert-butoxycarbonylamino)-4-hydroxy-butyric acid methyl ester - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- METHYL-(S)-2-TERT.-BUTOXYCARBONYLAMINO-5-HYDROXY-ALPHA-METHYL-NORVALINATE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008). (n.d.).

- Showing Compound 4-Hydroxybutyric acid (FDB022196). (n.d.). FooDB.

- 4-Hydroxybutanoic acid, 2TMS deriv

- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005). The Journal of Organic Chemistry.

- Gas chromatographic-mass spectrometric analysis of organic acids in renal tissue biopsy: identification of 4-hydroxybutyric acid and 4-hydroxy-2-butenoic acid. (1982). PubMed.

- (2S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid. (n.d.). PubChem.

Sources

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 120042-11-7 | AChemBlock [achemblock.com]

- 3. (S)-2-[(tert-Butoxycarbonyl)amino]-4-hydroxybutano… [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chempep.com [chempep.com]

- 7. WO2010141276A1 - Solid phase peptide synthesis process for the production of goserelin - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. medkoo.com [medkoo.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

- 13. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

The Alchemical Intermediate: A Technical Guide to N-BOC-L-Homoserine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, particularly within the demanding domains of pharmaceutical and peptide research, the selection of starting materials is a critical determinant of success. Among the vast arsenal of chiral building blocks, N-BOC-L-Homoserine Methyl Ester emerges as a versatile and highly valued intermediate. Its unique structural features, combining a protected amine, a readily transformable alcohol, and a methyl ester, offer a strategic entry point for the stereoselective synthesis of a diverse array of complex molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its nuanced applications in cutting-edge research.

Core Molecular Attributes

This compound, systematically named methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoate, is a derivative of the non-proteinogenic amino acid L-homoserine. The presence of the tert-butyloxycarbonyl (BOC) protecting group on the amine is central to its utility, rendering it stable under a variety of reaction conditions while allowing for facile deprotection when required.

| Property | Value | Source |

| Molecular Weight | 233.26 g/mol | [1], [2] |

| CAS Number | 120042-11-7 | [1], [2] |

| Molecular Formula | C₁₀H₁₉NO₅ | [1], [2] |

| Appearance | Off-white to white powder | [3] |

| Storage | 2-8°C, away from light | [3] |

Synthesis and Purification: A Protocol Deep-Dive

The reliable synthesis of this compound is paramount for its application in multi-step synthetic campaigns. The following protocol, adapted from established methods for analogous N-BOC protected amino acid esters, provides a robust and scalable route.[4] The causality behind each step is elucidated to provide a deeper understanding of the process.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Part 1: N-BOC Protection of L-Homoserine

-

Dissolution: Dissolve L-Homoserine in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide. The aqueous base is crucial for deprotonating the amino group, rendering it nucleophilic for the subsequent reaction.

-

BOC Anhydride Addition: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise. The use of a cooling bath helps to moderate the exothermic reaction. (Boc)₂O is the reagent of choice for BOC protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting L-Homoserine is observed.

-

Work-up and Isolation: Acidify the reaction mixture with a mild acid like potassium bisulfate to protonate the carboxylate and any unreacted base. Extract the N-BOC-L-Homoserine into an organic solvent such as ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude N-BOC-L-Homoserine, which is often of sufficient purity for the next step.

Part 2: Methyl Esterification

-

Dissolution and Reagent Addition: Dissolve the crude N-BOC-L-Homoserine in an anhydrous polar aprotic solvent like Dimethylformamide (DMF). Add potassium carbonate (K₂CO₃) as a mild base to deprotonate the carboxylic acid, forming the carboxylate salt.

-

Methylation: Add methyl iodide (CH₃I) to the suspension. Methyl iodide is a potent methylating agent. The reaction proceeds via an Sₙ2 mechanism where the carboxylate anion displaces the iodide.[5]

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor by TLC. Upon completion, quench the reaction with water and extract the product into a suitable organic solvent like dichloromethane.[5]

-

Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude this compound can be purified by flash column chromatography on silica gel to afford the final product as an off-white to white powder.

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization of this compound is essential for quality control and to confirm its identity before use in subsequent reactions. The primary spectroscopic techniques employed are Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule.

¹H NMR Spectrum of this compound:

(A representative spectrum is available on ChemicalBook for reference.)

Expected Chemical Shifts (δ) and Multiplicities:

-

~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the BOC protector.

-

~1.8-2.1 ppm (multiplet, 2H): The two diastereotopic protons of the β-methylene group (-CH₂-CH₂OH).

-

~3.6-3.8 ppm (multiplet, 2H): The two diastereotopic protons of the γ-methylene group (-CH₂OH).

-

~3.75 ppm (singlet, 3H): The three protons of the methyl ester group (-COOCH₃).

-

~4.3 ppm (multiplet, 1H): The α-proton (-CH(NHBoc)-).

-

~5.3 ppm (broad singlet, 1H): The amide proton (-NH-Boc). The chemical shift of this proton can be variable and it is exchangeable with D₂O.

-

Variable (broad singlet, 1H): The hydroxyl proton (-OH). This peak's position is also variable and it is exchangeable with D₂O.

FTIR Spectroscopy

Expected Characteristic IR Absorptions (cm⁻¹):

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~3300 cm⁻¹: N-H stretching of the carbamate.

-

~2980-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1740 cm⁻¹: C=O stretching of the methyl ester.

-

~1700 cm⁻¹: C=O stretching of the BOC carbamate.

-

~1500 cm⁻¹: N-H bending of the carbamate.

-

~1160 cm⁻¹: C-O stretching.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

Expected Mass Spectrum Data:

-

[M+H]⁺: 234.1336 (for C₁₀H₁₉NO₅)

-

[M+Na]⁺: 256.1155 (for C₁₀H₁₉NO₅Na)

-

Common Fragments: Loss of the BOC group (100 amu) or the tert-butyl group (57 amu) are expected fragmentation pathways.

Applications in Synthesis: A Gateway to Complexity

The synthetic utility of this compound lies in its ability to serve as a chiral precursor for a variety of more complex molecules. The orthogonal protecting groups and the primary alcohol offer multiple avenues for selective transformations.

Diagram of Synthetic Transformations

Caption: Key synthetic transformations of this compound.

A Case Study: Synthesis of N-BOC-L-Homoserine Lactone

A prominent application of this compound is its conversion to the corresponding N-BOC-L-Homoserine Lactone (a γ-butyrolactone). This transformation is a pivotal step in the synthesis of various biologically active compounds, including quorum sensing molecules and their analogues.[]

Protocol for Lactonization:

-

Reaction Setup: Dissolve this compound in a suitable solvent such as methanol.

-

Catalyst Addition: Add a catalytic amount of a mild base (e.g., sodium methoxide) or acid. The choice of catalyst can influence the reaction rate and yield.

-

Intramolecular Cyclization: The reaction proceeds via an intramolecular transesterification. The hydroxyl group attacks the ester carbonyl, leading to the formation of the five-membered lactone ring and the elimination of methanol.

-

Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is neutralized, the solvent is removed under reduced pressure, and the product is purified, typically by chromatography.

The resulting N-BOC-L-Homoserine Lactone is a valuable intermediate for the synthesis of acyl-homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing.[] The ability to synthetically access these molecules and their analogues is crucial for developing strategies to combat bacterial infections by interfering with their communication pathways.[]

Role in Peptide and Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of peptides and other pharmaceutical intermediates.[1] After hydrolysis of the methyl ester to the free carboxylic acid, the resulting N-BOC-L-Homoserine can be incorporated into peptide chains using standard peptide coupling methodologies. The hydroxyl side chain can be further functionalized either before or after peptide coupling, allowing for the introduction of diverse chemical moieties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment such as gloves and safety glasses should be worn.[8]

Conclusion

This compound stands as a testament to the power of well-designed chiral building blocks in modern organic synthesis. Its strategic combination of protecting groups and a reactive functional handle provides chemists with a reliable and versatile tool for the stereoselective construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics and a deeper understanding of biological processes.

References

-

ChemBK. This compound. Available at: [Link]

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. 2024. Available at: [Link]

-

PubChem. N-Boc-L-serine methyl ester. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. 1992, 70, 18. Available at: [Link]

-

LookChem. Cas 120042-11-7, this compound. Available at: [Link]

-

Apnoke Scientific Ltd. This compound CAS 120042-11-7. Available at: [Link]

Sources

- 1. Cas 120042-11-7,this compound | lookchem [lookchem.com]

- 2. This compound 97% | CAS: 120042-11-7 | AChemBlock [achemblock.com]

- 3. apnoke.com [apnoke.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | 120042-11-7 [chemicalbook.com]

- 6. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

A Technical Guide to the Solubility of N-BOC-L-Homoserine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-BOC-L-homoserine methyl ester is a key chiral building block in synthetic organic chemistry, particularly valued in the assembly of peptide-based therapeutics and complex natural products. As an N-BOC-protected amino acid derivative, its solubility characteristics are paramount for its effective use, influencing reaction kinetics, purification efficiency, and formulation development.[1] This guide provides a comprehensive overview of the known solubility properties of this compound, contextualized with insights into its structural determinants. Where precise quantitative data is not publicly available, this document furnishes a robust experimental framework for its determination, empowering researchers to generate reliable, application-specific solubility profiles.

Molecular Structure and its Influence on Solubility

The solubility of this compound is a direct consequence of its molecular architecture. The molecule possesses both hydrophilic and hydrophobic regions, resulting in a nuanced behavior across different solvent polarities.

-

Hydrophilic Centers : The presence of a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group provides sites for hydrogen bonding with polar solvents.

-

Hydrophobic Character : The tert-butyloxycarbonyl (BOC) protecting group is bulky and non-polar, contributing significant hydrophobic character. This feature enhances solubility in less polar organic solvents.[]

-

Amphiphilic Nature : This combination of polar functional groups and a non-polar protecting group makes the molecule amphiphilic, suggesting solubility in a range of solvents, particularly polar aprotic and some non-polar organic solvents. The general principle of "like dissolves like" governs its behavior; the BOC group favors interaction with non-polar solvents, while the polar backbone interacts favorably with polar solvents.[3]

Qualitative and Semi-Quantitative Solubility Profile

While specific, high-resolution quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative profile can be compiled from supplier data sheets and analogous compounds.

Table 1: Summary of Solubility for this compound and Related Compounds

| Solvent | Compound | Solubility | Comments & Rationale |

| Chloroform (CHCl₃) | This compound | Soluble[1] | A moderately polar solvent capable of interacting with the ester and hydroxyl groups, while effectively solvating the non-polar BOC group. |

| Methanol (MeOH) | This compound | Soluble[1] | A polar protic solvent that can act as both a hydrogen bond donor and acceptor, readily solvating the polar functionalities of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Boc-L-Homoserine | 50 mg/mL[4] | A highly polar aprotic solvent. While this data is for the parent carboxylic acid, it suggests excellent solubility for the methyl ester derivative due to strong dipole-dipole interactions. |

| Water | This compound | Insoluble to Sparingly Soluble | The large, hydrophobic BOC group significantly reduces aqueous solubility compared to the unprotected amino acid. |

| Dichloromethane (DCM) | This compound | Expected to be Soluble | Similar in polarity to chloroform, DCM is a common solvent for BOC-protected amino acids and peptides. |

| Ethyl Acetate (EtOAc) | This compound | Expected to be Soluble | A moderately polar solvent that effectively balances interactions with both the polar and non-polar regions of the molecule. |

| Hexanes / Heptane | This compound | Insoluble to Sparingly Soluble | These non-polar solvents are unlikely to effectively solvate the polar hydroxyl and ester groups. |

Experimental Protocol for Quantitative Solubility Determination

To generate precise, quantitative solubility data, the gravimetric shake-flask method is a reliable and widely accepted technique.[5] This protocol is designed to establish the equilibrium solubility of this compound in a chosen solvent at a specific temperature.

Rationale for Method Selection

The shake-flask method is chosen for its directness and accuracy. It involves creating a saturated solution and then quantifying the amount of dissolved solute, providing a direct measure of solubility (e.g., in g/L or mg/mL). This method is robust and does not require specialized equipment like HPLC or NMR for basic quantification, though these can be used for more advanced analysis.[6] The stability of the BOC group under neutral conditions makes this method suitable, as it avoids acidic conditions that could cause deprotection.[][7]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed collection vials

Step-by-Step Methodology

-

Preparation : Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains after equilibrium is reached. A starting point would be ~20-50 mg of solid for every 1 mL of solvent.

-

Solvent Addition : Accurately pipette a known volume (e.g., 2.00 mL) of the desired solvent into the vial containing the solid.

-

Equilibration : Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended to ensure the solution is fully saturated.

-

Phase Separation : After equilibration, let the vial stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Collection : Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

-

Filtration : Attach a 0.22 µm syringe filter to the syringe and dispense the saturated solution into a pre-weighed collection vial. This step is critical to remove any remaining microscopic solid particles.

-

Solvent Evaporation : Place the collection vial in a vacuum oven or use a gentle stream of nitrogen to completely evaporate the solvent. Ensure the temperature is kept low to avoid degradation of the compound.

-

Final Weighing : Once the solvent is fully evaporated, weigh the collection vial containing the dried solute.

-

Calculation : Calculate the solubility using the following formula:

Solubility (g/L) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of solvent used in Liters)

Self-Validating System and Controls

-

Visual Confirmation : Before sample collection, there must be visible undissolved solid in the vial, confirming that the solution is saturated.

-

Time to Equilibrium : To validate the 24-48 hour equilibration time, samples can be taken at different time points (e.g., 12, 24, 36, and 48 hours). The solubility values should plateau, indicating that equilibrium has been reached.

-

Reproducibility : The experiment should be performed in triplicate for each solvent to ensure the results are reproducible and to calculate standard deviation.

Visualizing Experimental Workflows

Diagram 1: Quantitative Solubility Determination Workflow

Caption: Workflow for the gravimetric shake-flask solubility determination method.

Diagram 2: Solvent Selection Logic

Caption: Rationale for solvent selection based on molecular structure.

Conclusion

The solubility of this compound is dictated by its amphiphilic nature, with qualitative data indicating good solubility in common polar organic solvents like methanol and chloroform. For drug development and process chemistry, where precise quantitative data is essential, the detailed gravimetric shake-flask protocol provided in this guide offers a reliable method for generating this critical information. Understanding and quantifying the solubility of this versatile building block is a foundational step toward its successful application in the synthesis of next-generation chemical entities.

References

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved January 14, 2026, from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved January 14, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 14, 2026, from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved January 14, 2026, from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 14, 2026, from [Link]

-

Lai, Y., et al. (2025, December 17). Solubility Behavior and Data Correlation of N-Boc-N'-nitro-l-arginine in 12 Neat and Binary Methanol + Water Solvent Systems at 283.15–323.15 K. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of N-BOC-L-Homoserine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Role and Significance of N-BOC-L-Homoserine Methyl Ester in Synthetic Chemistry

This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure incorporates a temporarily masked amino group via the acid-labile tert-butyloxycarbonyl (BOC) protecting group, a methyl ester to protect the carboxylic acid, and a primary alcohol on the side chain. This arrangement makes it a versatile intermediate for the synthesis of peptidomimetics, modified amino acids, and various bioactive compounds. The stability of this reagent is paramount to ensure the integrity of synthetic outcomes, preventing the introduction of impurities that can complicate purification and compromise the quality of the final product. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling.

I. Chemical Stability Profile: Understanding the Intrinsic Liabilities

The chemical structure of this compound contains three key functional groups that are susceptible to degradation under specific conditions: the N-BOC group, the methyl ester, and the γ-hydroxy acid backbone. Understanding these liabilities is crucial for establishing appropriate storage and handling protocols.

Acid-Catalyzed Deprotection of the N-BOC Group

The tert-butyloxycarbonyl (BOC) group is notoriously sensitive to acidic conditions.[1][2] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3] The carbamic acid readily decarboxylates, releasing carbon dioxide and the free amine.[1][2][3]

Key Considerations:

-

Avoidance of Acidic Environments: Storage in the presence of acidic vapors or on surfaces contaminated with acids can lead to gradual deprotection.

-

Purity of Solvents: Use of anhydrous, high-purity solvents is recommended for any solution-based storage or handling to prevent acidic contamination.

Caption: Acid-catalyzed deprotection of the N-BOC group.

Base-Catalyzed Hydrolysis of the Methyl Ester

The methyl ester functional group is susceptible to hydrolysis, a reaction that is significantly accelerated in the presence of a base (saponification).[4][5][6][7] The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylate salt.

Key Considerations:

-

Exclusion of Moisture and Base: The compound should be stored in a tightly sealed container to prevent moisture ingress, which can facilitate hydrolysis. Contact with basic substances must be strictly avoided.

-

pH of Aqueous Solutions: If used in aqueous media for short periods, the pH should be maintained in the neutral to slightly acidic range to minimize hydrolysis.

Caption: Base-catalyzed hydrolysis of the methyl ester.

Intramolecular Cyclization: Lactonization

Homoserine and its derivatives can undergo intramolecular cyclization to form a stable five-membered ring, a γ-lactone.[8] This reaction, known as lactonization, is essentially an intramolecular esterification where the side-chain hydroxyl group attacks the ester carbonyl. This process can be catalyzed by both acid and base, though it can also occur slowly under neutral conditions, especially with heating.

Key Considerations:

-

Temperature Control: Elevated temperatures can promote lactonization. Therefore, storage at low temperatures is critical.

-

Anhydrous Conditions: The presence of water can facilitate the necessary proton transfers for this reaction to occur.

Caption: Intramolecular cyclization to form a lactone.

II. Recommended Storage and Handling Protocols

Based on the chemical liabilities of this compound, the following storage and handling protocols are recommended to ensure its long-term stability and purity.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at or below -20°C. For short-term storage (days to weeks), 2-8°C is acceptable. | Minimizes the rate of all potential degradation pathways, including hydrolysis and lactonization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container. | Prevents exposure to moisture and atmospheric CO2 (which can form carbonic acid in the presence of trace water), thereby reducing the risk of hydrolysis and acid-catalyzed deprotection. |

| Light | Store in a light-resistant container (e.g., amber vial). | While not reported as highly photolabile, protection from light is a general best practice for complex organic molecules to prevent unforeseen photochemical degradation. |

| Container | Use clean, dry glass containers. Avoid plastic containers where possible due to potential leaching of acidic residues. | Ensures no contaminants are introduced that could catalyze degradation. |

| Handling | Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Use clean, dry spatulas and equipment. | Minimizes the introduction of water, which can initiate hydrolysis. |

III. Stability and Purity Assessment: A Validating System

Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period or subjected to suboptimal conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC with UV detection is the most common and reliable method for assessing the chemical purity of this compound and detecting potential degradation products.[9]

Experimental Protocol: RP-HPLC Purity Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20.1-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Data Analysis: Integrate all peaks. The purity is calculated as the peak area of the main compound divided by the total area of all peaks, multiplied by 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

¹H NMR spectroscopy is a powerful tool for confirming the structural integrity of the molecule and detecting the presence of degradation products.[10][11][12][13]

Key ¹H NMR Signatures to Monitor:

-

This compound (in CDCl₃):

-

~1.45 ppm (singlet, 9H, BOC group)

-

~3.75 ppm (singlet, 3H, methyl ester)

-

Other signals for the homoserine backbone protons.

-

-

Potential Degradation Products:

-

Deprotection: Disappearance of the singlet at ~1.45 ppm.

-

Hydrolysis: Disappearance of the singlet at ~3.75 ppm.

-

Lactonization: Appearance of new, characteristic signals for the lactone ring protons.

-

Forced Degradation Studies

Forced degradation studies are essential in pharmaceutical development to understand degradation pathways and to develop and validate stability-indicating analytical methods.[14][15] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[16][17][18]

Protocol for a Forced Degradation Study:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze all stressed samples, along with an unstressed control, by the validated HPLC method to identify and quantify any degradation products.

Caption: Workflow for a forced degradation study.

IV. Conclusion: Ensuring Quality and Reproducibility

The stability of this compound is critical for its successful application in research and development. By understanding its inherent chemical liabilities—acid-catalyzed deprotection, base-catalyzed hydrolysis, and potential for lactonization—and implementing stringent storage and handling protocols, researchers can ensure the quality and purity of this important synthetic intermediate. The use of validated analytical methods, such as HPLC and NMR, for routine purity checks and the application of forced degradation studies provide a robust framework for quality control, ultimately leading to more reliable and reproducible synthetic outcomes.

References

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. [Link]

-

J&K Scientific LLC. (2025). Ester Hydrolysis. J&K Scientific LLC. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

-

StudySmarter. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. StudySmarter. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

-

Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]

-

Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Outsourcing. [Link]

-

IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

PHARMACEUTICAL SCIENCES. (2020). a review on forced degradation and stability indicating studies. Indo American Journal of Pharmaceutical Sciences. [Link]

-

MDPI. (n.d.). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. MDPI. [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Stability Testing. CD Formulation. [Link]

-

Wikipedia. (n.d.). Lactone. Wikipedia. [Link]

-

Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality. Coriolis Pharma. [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA. [Link]

-

MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. [Link]

-

Agilent. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]

-

Waters Corporation. (n.d.). Amino Acid Analysis Kits & Reference Standards for HPLC. Waters Corporation. [Link]

-

Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

-

National Institutes of Health (NIH). (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. NIH. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. NIH. [Link]

-

PubMed. (2014). Selective transamidation of 3-oxo-N-acyl homoserine lactones by hydrazine derivatives. PubMed. [Link]

-

National Institutes of Health (NIH). (2022). Monitoring protein unfolding transitions by NMR-spectroscopy. NIH. [Link]

-

ACS Publications. (2021). NMR-Based Methods for Protein Analysis. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Lactone synthesis. Organic Chemistry Portal. [Link]

-

Zerbe/Bader. (n.d.). Peptide/Protein NMR. [Link]

-

Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins. Duke Computer Science. [Link]

-

ResearchGate. (2025). Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Lactone - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Monitoring protein unfolding transitions by NMR-spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. researchgate.net [researchgate.net]

- 14. iajps.com [iajps.com]

- 15. pharmtech.com [pharmtech.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. biopharminternational.com [biopharminternational.com]

- 18. ijcrt.org [ijcrt.org]

The Strategic Sourcing and Application of N-BOC-L-Homoserine Methyl Ester: A Technical Guide for Advanced Research

For Immediate Release

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the commercial availability, characterization, and strategic application of N-BOC-L-Homoserine Methyl Ester (CAS No. 120042-11-7). As a key chiral building block, this compound offers significant utility in the synthesis of complex pharmaceutical intermediates and peptidomimetics. This document provides a comprehensive overview of its properties, availability, and detailed protocols for its synthesis and application, empowering researchers to leverage this versatile molecule in their discovery and development workflows.

Introduction: The Versatility of a Protected Homoserine Derivative

This compound is a derivative of the non-proteinogenic amino acid L-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (BOC) group and the carboxylic acid is present as a methyl ester. This dual-protection strategy renders it a stable and highly versatile intermediate in multi-step organic synthesis. The BOC group provides robust protection under a variety of reaction conditions, yet it can be readily removed under acidic conditions, while the methyl ester offers a stable handle for the carboxyl group that can be hydrolyzed when needed. The primary hydroxyl group provides a key site for further functionalization, making it a valuable synthon for introducing the homoserine scaffold into more complex molecules. Its primary applications lie in the synthesis of pharmaceutical ingredients and as a reagent in biochemical studies[1].

Commercial Availability and Sourcing

This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels are typically high, with most suppliers offering grades of 97% or higher[2][3]. The compound is generally supplied as a white to off-white solid or a colorless liquid and requires refrigerated storage to ensure stability[1][2].

For researchers, sourcing this compound involves identifying suppliers that can provide the required quantity with appropriate documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS). Bulk sourcing for process development and manufacturing is also available from specialized chemical suppliers who can offer larger quantities, often in kilograms or metric tons, with detailed specifications to meet regulatory requirements[4].

Below is a summary of representative commercial suppliers and typical packaging sizes. Pricing is subject to fluctuation and should be confirmed with the respective suppliers.

| Supplier | Representative Pack Sizes | Purity | Notes |

| Sigma-Aldrich | 250 mg, 1 g, 5 g (for DL-form) | ≥97% | Pricing for the DL-racemic mixture is available online, providing a cost estimate. |

| AChemBlock | Inquire for pack sizes | 97% | Provides key specifications on their website.[2] |

| Apnoke Scientific | Inquire for pack sizes | ≥98% | Specifies identification by ¹H NMR and HPLC.[5] |

| Simagchem Corp. | 25 kg, 200 kg | 99% | A supplier for bulk quantities.[4] |

| ChemBK | Various | Inquire | Lists multiple suppliers on its platform.[1] |

| ChemicalBook | Various | Inquire | A comprehensive directory of chemical suppliers.[6] |

| CRO SPLENDID LAB | Inquire for pack sizes | Inquire | Offers custom synthesis and supply.[3] |

Physicochemical Properties and Characterization

Accurate characterization of this compound is crucial for its effective use in synthesis. While a comprehensive, publicly available Certificate of Analysis with all experimental data is not consistently provided by all vendors, the following table summarizes key physicochemical properties based on available data and predictions.

| Property | Value | Source |

| CAS Number | 120042-11-7 | [6] |

| Molecular Formula | C₁₀H₁₉NO₅ | [2] |

| Molecular Weight | 233.26 g/mol | [3] |

| Appearance | White to off-white powder or colorless liquid | [1][5] |

| Purity | ≥97% | [2] |

| Predicted Boiling Point | 364.6 ± 37.0 °C | [1] |

| Predicted Density | 1.125 ± 0.06 g/cm³ | [1] |

| Storage | 2-8°C, away from light | [5] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the BOC protecting group (a singlet at ~1.4 ppm), the methyl ester (a singlet at ~3.7 ppm), and the protons of the homoserine backbone and side chain.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyls of the BOC group and the methyl ester, the quaternary carbon of the t-butyl group, and the carbons of the homoserine skeleton.

-

FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretch of the carbamate, the C=O stretches of the carbamate and ester groups, and the O-H stretch of the terminal hydroxyl group. For the related N-Boc-L-serine methyl ester, characteristic IR peaks are observed at 3400 cm⁻¹ (O-H and N-H) and a broad peak at 1720 cm⁻¹ (C=O)[7].

Synthesis and Key Chemical Transformations

Laboratory-Scale Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available N-BOC-L-homoserine. This involves the esterification of the carboxylic acid. A general, reliable method for the methyl esterification of N-Boc protected amino acids involves the use of methyl iodide in the presence of a mild base like potassium carbonate.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the esterification of N-Boc protected amino acids.[6][7]

-

Dissolution: In a round-bottom flask, dissolve N-BOC-L-homoserine (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Base: Add solid potassium carbonate (K₂CO₃) (1.1 equivalents) to the solution.

-

Addition of Methylating Agent: Cool the mixture in an ice bath and add methyl iodide (CH₃I) (2 equivalents).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Key Application: Synthesis of N-Acyl-Homoserine Lactones

A significant application of this compound is its use as a precursor for the synthesis of N-acyl-homoserine lactones (AHLs). AHLs are signaling molecules involved in bacterial quorum sensing, a process that regulates gene expression in response to population density. The synthesis of AHL analogues is crucial for studying and potentially disrupting bacterial communication[]. The transformation from the methyl ester involves an intramolecular cyclization to form the lactone ring, which is often preceded by the acylation of the amino group after deprotection of the BOC group.

Caption: General workflow for the synthesis of AHLs.

Experimental Protocol: General Procedure for Lactonization

This is a conceptual protocol based on the known reactivity of homoserine derivatives.

-

BOC Deprotection: Dissolve this compound in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid (TFA) to remove the BOC protecting group.

-

Acylation: Neutralize the resulting amine salt and acylate with the desired acyl chloride or carboxylic acid (using a suitable coupling agent) to introduce the N-acyl group.

-